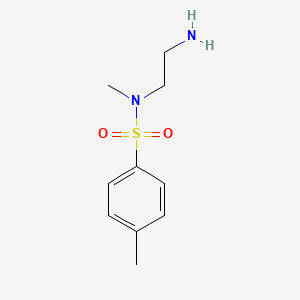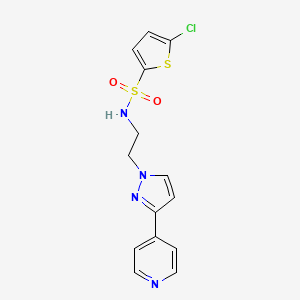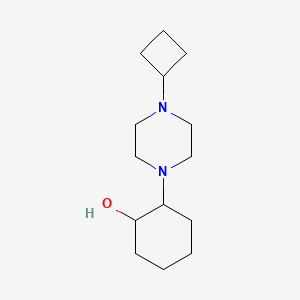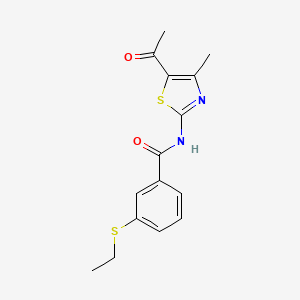![molecular formula C17H16BrF2N3O2 B2584180 3-(5-bromo-2-(difluoromethoxy)phenyl)-1-(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)propan-1-one CAS No. 1797349-69-9](/img/structure/B2584180.png)
3-(5-bromo-2-(difluoromethoxy)phenyl)-1-(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)propan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-(5-bromo-2-(difluoromethoxy)phenyl)-1-(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)propan-1-one is a useful research compound. Its molecular formula is C17H16BrF2N3O2 and its molecular weight is 412.235. The purity is usually 95%.
BenchChem offers high-quality 3-(5-bromo-2-(difluoromethoxy)phenyl)-1-(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)propan-1-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(5-bromo-2-(difluoromethoxy)phenyl)-1-(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)propan-1-one including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Biological Evaluation
Chemical compounds related to the specified structure have been synthesized and evaluated for various biological activities. For example, the synthesis of novel pyrazolopyrimidine derivatives has shown promising results as anticancer and anti-5-lipoxygenase agents, indicating their potential in cancer therapy and inflammation control (Rahmouni et al., 2016). Similarly, antimicrobial activity of hybrid 5-(2-aminothiazol-4-yl)-3,4-dihydro-4-phenyl pyrimidin-2(1H)-ones against various pathogens highlights the potential of such structures in combating infections (Lanjewar et al., 2009).
Antimicrobial and Antifungal Agents
Compounds with a similar structural framework have been synthesized and shown significant antimicrobial and antifungal activities, supporting their application in developing new antimicrobial agents. The use of substituted phenyl azetidines and novel thieno[2, 3-d]pyrimidines exemplifies the approach to enhancing antimicrobial properties through chemical modification (Doraswamy & Ramana, 2013); (Salahuddin et al., 2009).
Anti-Inflammatory and Antinociceptive Properties
The development of compounds for anti-inflammatory and antinociceptive (pain-relieving) applications is another area of interest. Thiazolopyrimidine derivatives have been synthesized and evaluated, demonstrating significant activities in these domains, which could lead to new treatments for inflammation and pain (Selvam et al., 2012).
Enzyme Inhibition for Therapeutic Applications
The inhibition of specific enzymes such as dihydrouracil dehydrogenase and uridine phosphorylase by phenylselenenyl- and phenylthio-substituted pyrimidines showcases the potential of these compounds in therapeutic applications, including antiviral therapies (Goudgaon et al., 1993).
properties
IUPAC Name |
3-[5-bromo-2-(difluoromethoxy)phenyl]-1-(7,8-dihydro-5H-pyrido[4,3-d]pyrimidin-6-yl)propan-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16BrF2N3O2/c18-13-2-3-15(25-17(19)20)11(7-13)1-4-16(24)23-6-5-14-12(9-23)8-21-10-22-14/h2-3,7-8,10,17H,1,4-6,9H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWWKWZDFIAKKPX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CN=CN=C21)C(=O)CCC3=C(C=CC(=C3)Br)OC(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16BrF2N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(5-bromo-2-(difluoromethoxy)phenyl)-1-(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)propan-1-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(4-(2,3-dimethylphenoxy)-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)-N-(3,4-dimethylphenyl)acetamide](/img/structure/B2584102.png)

![N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-methoxy-5-methylbenzenesulfonamide](/img/structure/B2584104.png)
![N-[(3-chloro-2-fluorophenyl)methoxy]-N'-thieno[2,3-d]pyrimidin-4-ylmethanimidamide](/img/structure/B2584105.png)


![Ethyl 2-[2-[4-(3-methylpiperidin-1-yl)sulfonylbenzoyl]imino-6-sulfamoyl-1,3-benzothiazol-3-yl]acetate](/img/structure/B2584109.png)
![N-(3-(1H-imidazol-1-yl)propyl)-4-fluoro-N-(4-methylbenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2584111.png)




![2-(3,4-dimethylphenyl)chromeno[2,3-c]pyrazol-3(2H)-one](/img/structure/B2584119.png)